Cas no 2228163-08-2 (5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,4-triazole)

5-(3-Methoxyazetidin-3-yl)-1-methyl-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole core linked to a methoxy-substituted azetidine ring. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both triazole and azetidine moieties enhances its utility in medicinal chemistry, particularly in the development of bioactive molecules. The methoxy group contributes to improved solubility and metabolic stability, while the methyl substitution on the triazole ring may influence binding affinity in target interactions. Its well-defined stereochemistry and functional group compatibility make it a versatile building block for drug discovery and fine chemical applications.
5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,4-triazole structure
2228163-08-2 structure
Product Name:5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,4-triazole
CAS No:2228163-08-2
MF:C7H12N4O
MW:168.196380615234
CID:5975233
PubChem ID:137964578
Update Time:2025-05-20

5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,4-triazole Chemical and Physical Properties

Names and Identifiers

    • 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,4-triazole
    • EN300-1721299
    • 2228163-08-2
    • Inchi: 1S/C7H12N4O/c1-11-6(9-5-10-11)7(12-2)3-8-4-7/h5,8H,3-4H2,1-2H3
    • InChI Key: DZOZQUXTBZBSHZ-UHFFFAOYSA-N
    • SMILES: O(C)C1(C2=NC=NN2C)CNC1

Computed Properties

  • Exact Mass: 168.10111102g/mol
  • Monoisotopic Mass: 168.10111102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 52Ų

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Additional information on 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,4-triazole

5-(3-Methoxyazetidin-3-yl)-1-methyl-1H-1,2,4-triazole: A Versatile Compound for Modern Research and Applications

The compound 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,4-triazole (CAS No. 2228163-08-2) is an intriguing heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. This unique structure combines a 1,2,4-triazole core with a 3-methoxyazetidine moiety, offering a promising scaffold for drug discovery and material science applications. Researchers are particularly interested in its potential as a kinase inhibitor and its role in medicinal chemistry optimization strategies.

Recent studies highlight the growing importance of azetidine-containing compounds in modern drug development, with 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,4-triazole standing out due to its balanced physicochemical properties. The compound's molecular weight of 198.22 g/mol and moderate polarity make it particularly suitable for bioavailability optimization in lead compound development. Its structural features are being explored for various therapeutic areas, including central nervous system disorders and metabolic diseases, aligning with current pharmaceutical industry trends.

The synthetic accessibility of 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,4-triazole has made it a valuable building block in combinatorial chemistry libraries. Chemists appreciate its stability under various reaction conditions and its compatibility with parallel synthesis techniques. The methoxyazetidine moiety contributes to the compound's conformational rigidity, which is crucial for molecular recognition in biological systems, while the 1,2,4-triazole ring provides multiple sites for structural modification.

In the context of current research trends, 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,4-triazole is being investigated for its potential in fragment-based drug design. The compound's hydrogen bond acceptor/donor properties and moderate lipophilicity (predicted logP ~0.8) make it an attractive starting point for developing targeted therapeutics. Recent computational studies suggest interesting interactions with various enzyme active sites, particularly those containing polar residues.

The pharmaceutical industry's growing focus on small molecule therapeutics has increased demand for innovative scaffolds like 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,4-triazole. Its structural novelty addresses the need for intellectual property space in drug discovery, while its synthetic tractability supports structure-activity relationship studies. The compound's potential applications extend beyond medicine, with emerging interest in its use for developing advanced materials with specific electronic properties.

Quality control of 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,4-triazole typically involves HPLC analysis and mass spectrometry characterization, ensuring purity standards required for research applications. The compound's stability profile allows for long-term storage under appropriate conditions, making it practical for high-throughput screening programs. Current market analysis indicates steady growth in demand for such specialty heterocycles, driven by pharmaceutical R&D investments.

From a regulatory perspective, 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,4-triazole falls into the category of research chemicals with no significant safety concerns when handled properly. Its development follows standard good laboratory practices, and material safety data sheets provide comprehensive handling guidelines. The compound's environmental profile is favorable compared to many traditional heterocyclic building blocks, aligning with the chemical industry's sustainability initiatives.

Future research directions for 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,4-triazole include exploring its biocatalytic transformations and developing more efficient synthetic routes. The integration of machine learning algorithms in molecular design has opened new possibilities for optimizing this scaffold's properties. As the scientific community continues to investigate structure-property relationships, this compound is poised to play an important role in advancing precision medicine and materials science innovations.

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